molecular formula C14H9F3N2O4 B2793596 3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 339276-46-9

3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2793596
CAS No.: 339276-46-9
M. Wt: 326.231
InChI Key: LSYOTFNXUBUFFG-UHFFFAOYSA-N
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Description

3-Acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo-isoxazole-dione core. Its molecular formula is C₁₄H₉F₃N₂O₄, with a molecular weight of 326.23 g/mol and CAS number 339276-46-9 . Key structural elements include:

  • A 3-acetyl group at position 2.
  • A 3-(trifluoromethyl)phenyl substituent at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

3-acetyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O4/c1-6(20)10-9-11(23-18-10)13(22)19(12(9)21)8-4-2-3-7(5-8)14(15,16)17/h2-5,9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYOTFNXUBUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure includes a trifluoromethyl group and an acetyl substituent, which may influence its biological interactions and pharmacological properties. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and sources.

  • Chemical Formula : C14H9F3N2O4
  • Molecular Weight : 326.23 g/mol
  • CAS Number : 339276-46-9

The compound's structure suggests potential reactivity and interactions due to the presence of functional groups such as isoxazole and pyrrole rings.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, insights can be drawn from related compounds within the isoxazole and pyrrole classes.

Anticancer Activity

Compounds with similar structures have demonstrated anticancer properties. For instance, derivatives of isoxazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

Some isoxazole derivatives exhibit antimicrobial properties. Studies indicate that these compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration and bioactivity.

Anti-inflammatory Effects

Research on similar heterocycles suggests potential anti-inflammatory activity. These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thus reducing inflammation in various models.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anticancer Mechanisms :
    • A study found that isoxazole derivatives can inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation .
    • Another research highlighted a series of pyrrole-based compounds that exhibited selective cytotoxicity against leukemia cells through mitochondrial pathway activation .
  • Antimicrobial Studies :
    • Research indicated that trifluoromethyl-substituted isoxazoles demonstrated significant antibacterial activity against Gram-positive bacteria by disrupting their cell membrane integrity .
    • A comparative study showed that certain isoxazole derivatives were effective against resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Research :
    • A recent investigation revealed that pyrrole derivatives could significantly reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels .
    • Isoxazole compounds were shown to inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis and inflammation .

Table of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AnticancerIsoxazole derivativesInduction of apoptosis; cell cycle arrest,
AntimicrobialTrifluoromethyl isoxazolesDisruption of bacterial membranes ,
Anti-inflammatoryPyrrole derivativesInhibition of pro-inflammatory cytokines ,

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug design and development. Similar compounds have demonstrated various biological activities:

  • Antimicrobial Activity : Compounds with isoxazole structures have been reported to exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The trifluoromethyl group may enhance lipophilicity, improving membrane permeability and bioactivity against microbial pathogens .
  • Anticancer Properties : Research indicates that derivatives of pyrrolo[3,4-d]isoxazole compounds can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar frameworks can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer) .

Materials Science

Due to its unique electronic properties imparted by the trifluoromethyl group, this compound may find applications in materials science:

  • Fluorescent Materials : The incorporation of fluorinated groups can enhance the photophysical properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .
  • Polymer Chemistry : The compound could be used as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings or electronics.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of isoxazole compounds against several bacterial strains. The results indicated that compounds similar to 3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibited significant activity against Bacillus species while showing less effectiveness against gram-negative strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity

In another investigation, derivatives based on pyrrolo[3,4-d]isoxazole structures were tested against various cancer cell lines. The study reported promising results where certain derivatives showed cytotoxic effects comparable to established chemotherapeutic agents. This suggests that further exploration of this compound could lead to the discovery of novel anticancer therapeutics .

Comparison with Similar Compounds

Pyrrolo[3,4-c]pyrazole-diones ()

Compounds 33–35 and 39 share a pyrrolo[3,4-c]pyrazole-dione core but differ in substituents:

Compound Substituents Melting Point (°C) Key Features
33 3-(3-Methoxyphenylamino), 5-methyl 180–182 Electron-donating methoxy group enhances solubility
34 3-(2-Methoxyphenylamino), 5-methyl 218–220 Ortho-substitution reduces steric hindrance
35 3-(4-Trifluoromethylphenylamino), 5-methyl 190–192 CF₃ group increases thermal stability
39 3-Anilino, 5-(4-methoxybenzyl) Not reported Bulky substituents may hinder reactivity

Comparison with Target Compound :

  • The pyrrolo[3,4-d]isoxazole-dione core in the target compound replaces the pyrazole ring in 33–39 , altering electronic properties and hydrogen-bonding capacity.
  • The trifluoromethylphenyl group in the target compound mirrors 35 , but its position on the isoxazole ring (vs. pyrazole in 35 ) may influence bioactivity.

Isoxazole-Dione Derivatives with Aromatic Substituents

Ethyl 4,6-Dioxo-5-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-d]isoxazole-3-carboxylate ()

  • Substituents : Ethyl carboxylate at position 3.
  • Key Difference : The ester group (vs. acetyl in the target compound) increases hydrophilicity but reduces metabolic stability .

5-(4-Chlorophenyl) Analog ()

  • Substituents : 4-Chlorophenyl at position 4.

Spirocyclic Derivatives

3,3-Spiro-2-[5,5-Dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione ()

  • Structure : Spirocyclic cyclohexane-dione fused to the isoxazole ring.
  • Molecular Weight : 470.80 g/mol (vs. 326.23 for the target compound).

Functional Group Modifications

3-[(2,4-Dimethylthiazol-5-yl)carbonyl] Derivatives ()

  • Substituents : Thiazole-carbonyl group at position 3.
  • Bioactivity : Demonstrated antimicrobial activity, suggesting the acetyl group in the target compound could be optimized for similar effects .

Methylamino-Pyridine Derivatives ()

  • Example: 3-Acetyl-5-[3-chloro-5-(trifluoromethyl)pyridinylamino] analog.
  • Molecular Weight : 390.71 g/mol.
  • Comparison : The pyridine ring introduces basicity, altering solubility and interaction with enzymes .

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